DL-Arginine

Descripción general

Descripción

DL-Arginine is a racemic mixture of D-arginine and L-arginine, which are enantiomers of the amino acid arginine. Arginine is a semi-essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, nitric oxide production, and the urea cycle. The compound is involved in numerous metabolic pathways and is essential for the proper functioning of the immune system, hormone secretion, and wound healing .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: DL-Arginine can be synthesized through several methods, including chemical synthesis and enzymatic conversion. One common method involves the reaction of L-ornithine with cyanamide, followed by hydrolysis to produce this compound. Another method involves the enzymatic conversion of L-arginine to D-arginine using specific enzymes such as L-arginase .

Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce arginine, which is then extracted and purified to obtain this compound. The fermentation process is optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: DL-Arginine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of arginine to produce nitric oxide and citrulline, catalyzed by the enzyme nitric oxide synthase. This reaction is crucial for the regulation of blood flow and immune responses .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the amino acid .

Major Products Formed: The major products formed from the reactions of this compound include nitric oxide, citrulline, and various dimethylated derivatives such as asymmetrical dimethylarginine and symmetrical dimethylarginine. These products play significant roles in cellular signaling and metabolic regulation .

Aplicaciones Científicas De Investigación

Introduction to DL-Arginine

This compound is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes such as vasodilation, immune response, and neurotransmission. Its supplementation has been studied extensively in cardiovascular health, metabolic disorders, and other clinical conditions.

Cardiovascular Health

This compound has been shown to improve endothelial function and reduce blood pressure in various populations.

- Endothelial Dysfunction : A study demonstrated that oral supplementation of L-arginine significantly improved endothelium-dependent dilation in hypercholesterolemic individuals, suggesting potential benefits for atherogenic processes .

- Hypertension : Research indicates that L-arginine can lower blood pressure in patients with mild hypertension and diabetes . In a clinical trial involving 52 healthy participants, significant reductions in fasting blood sugar and lipid profiles were observed with L-arginine supplementation .

Metabolic Disorders

This compound's role in metabolic health has been explored in conditions like diabetes and obesity.

- Diabetes Management : In patients with type 2 diabetes, L-arginine supplementation has been linked to improved vascular health and endothelial function without significant changes in glycemic control .

- Lipid Profile Improvement : A study found that L-arginine supplementation led to decreased levels of triglycerides and LDL cholesterol among participants .

Respiratory Conditions

This compound has potential applications in treating pulmonary diseases.

- Pulmonary Hypertension : Clinical studies have shown that L-arginine may differentiate patients with pulmonary arterial hypertension and improve myocardial function when supplemented .

Case Study: Cardiovascular Recovery

A pilot study evaluated the effects of L-arginine supplementation (4.2 g/day) on patients with acute coronary syndrome over 28 days. Results indicated improved myocardial contractility and reduced diastolic dysfunction, highlighting its therapeutic potential in cardiovascular recovery protocols .

Clinical Trial: Diabetes Impact

In a clinical trial involving elderly women with type 2 diabetes, oral supplementation of L-arginine (5 g/day) for 14 days resulted in decreased systolic and diastolic blood pressure while improving vascular reactivity .

Summary of Findings

The following table summarizes key findings from various studies on this compound applications:

Mecanismo De Acción

DL-Arginine exerts its effects through several mechanisms, primarily involving the production of nitric oxide. Nitric oxide is a potent vasodilator that regulates blood flow, blood pressure, and immune responses. The production of nitric oxide from this compound is catalyzed by the enzyme nitric oxide synthase, which converts arginine to citrulline and nitric oxide .

Additionally, this compound stimulates the release of growth hormone and insulin, which are essential for growth and metabolism. It also modulates the activity of various enzymes and signaling pathways involved in cellular functions .

Comparación Con Compuestos Similares

DL-Arginine is often compared with other amino acids such as L-citrulline and L-ornithine, which are also involved in the urea cycle and nitric oxide production. While L-citrulline is a precursor to L-arginine and enhances nitric oxide production, L-ornithine is primarily involved in the detoxification of ammonia and the synthesis of polyamines .

This compound is unique in its ability to produce both D-arginine and L-arginine, allowing it to participate in a broader range of metabolic processes. Its dual nature makes it a versatile compound with diverse applications in research and industry .

List of Similar Compounds:- L-Arginine

- D-Arginine

- L-Citrulline

- L-Ornithine

- Asymmetrical Dimethylarginine (ADMA)

- Symmetrical Dimethylarginine (SDMA)

This compound stands out due to its racemic nature, providing a balance of both enantiomers and enhancing its functional versatility.

Actividad Biológica

DL-Arginine, a racemic mixture of the amino acids L-arginine and D-arginine, has garnered significant attention in biomedical research due to its diverse biological activities. This article explores the biological roles of this compound, focusing on its mechanisms of action, therapeutic applications, and implications in various health conditions.

1. Overview of this compound

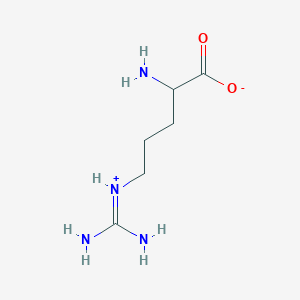

Chemical Structure and Forms:

- L-Arginine : The biologically active form involved in nitric oxide (NO) synthesis, protein synthesis, and cell signaling.

- D-Arginine : Less studied but has shown potential in modulating bacterial activity and influencing cell physiology.

This compound's biological effects are mediated through several mechanisms:

- Nitric Oxide Production : L-arginine is a substrate for nitric oxide synthase (NOS), leading to the production of NO, a crucial signaling molecule involved in vasodilation, immune response, and neurotransmission.

- Cell Proliferation and Apoptosis : Research indicates that L-arginine can stimulate cell proliferation while D-arginine may exert inhibitory effects. For instance, high doses of L-arginine have been shown to promote tumor growth, whereas D-arginine can induce apoptosis in certain cancer cell lines .

3.1 Antimicrobial Activity

D-Arginine has demonstrated broad-spectrum antimicrobial properties:

- In studies, D-arginine inhibited a range of bacteria by targeting cell wall-independent pathways. It was found to be more effective than other D-amino acids tested .

| Bacterial Strain | Inhibition by D-Arginine |

|---|---|

| Pseudomonas aeruginosa | Yes |

| Staphylococcus aureus | Yes |

| Acinetobacter baumannii | Yes |

3.2 Cancer Biology

The role of arginine in cancer is complex:

- L-arginine supplementation has been linked to enhanced tumor growth due to its role in polyamine synthesis essential for cell proliferation.

- Conversely, D-arginine has been shown to inhibit tumor growth and induce apoptosis in specific cancer models .

4.1 Cardiovascular Health

L-arginine supplementation is often explored for:

- Improving endothelial function.

- Reducing blood pressure through enhanced NO production.

4.2 Immune Function

L-arginine plays a role in:

- Modulating immune responses, particularly in conditions like sepsis where it can enhance macrophage activity .

4.3 Wound Healing

Research indicates that L-arginine can accelerate wound healing processes due to its involvement in collagen synthesis and angiogenesis.

5. Case Studies and Clinical Trials

Several clinical studies have investigated the effects of arginine supplementation:

- Cardiovascular Disease : A randomized controlled trial showed that L-arginine improved endothelial function in patients with coronary artery disease.

- Cancer Treatment : A study indicated that patients receiving L-arginine showed improved immune function during chemotherapy.

- Sepsis Management : Clinical trials have demonstrated that L-arginine supplementation may improve outcomes in septic patients by enhancing NO production.

6. Conclusion

This compound exhibits a wide array of biological activities with significant implications for health and disease management. While L-arginine is primarily recognized for its beneficial roles in cardiovascular health and immune function, D-arginine presents unique properties that could be harnessed for antimicrobial applications and cancer therapy. Continued research is essential to fully elucidate the mechanisms underlying these effects and to optimize therapeutic strategies involving arginine.

Propiedades

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKSFYDXXFIFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022618 | |

| Record name | DL-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7200-25-1, 1119-34-2, 74-79-3 | |

| Record name | (±)-Arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7200-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007200251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Detoxargin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | arginine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arginine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL26NTK3EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.